

An In-depth Technical Guide to 5-Methylcytidine

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Compound of Interest

Compound Name: 5-Methoxy cytidine

Cat. No.: B12387523

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A Note to the Reader: This technical guide provides comprehensive information on 5-Methylcytidine. Initial searches for "5-Methoxycytidine" did not yield significant results for a distinct, commonly researched compound with that name. It is possible that "5-Methoxycytidine" was a typographical error for the well-studied and structurally similar nucleoside, 5-Methylcytidine, which is the focus of this document.

Introduction

5-Methylcytidine (m5C) is a modified nucleoside that plays a crucial role in the epigenetic regulation of gene expression.[1][2][3] It is derived from the methylation of cytosine at the 5th carbon position of the pyrimidine ring.[3] This modification is found in the DNA and various RNA species of most living organisms, from bacteria to mammals.[1] In DNA, 5-methylcytosine is a key epigenetic mark involved in gene silencing, genomic imprinting, and the stability of the genome. In RNA, m5C contributes to the structural stability of tRNA and rRNA and is involved in the regulation of mRNA translation and stability. Given its fundamental role in cellular processes, 5-methylcytidine and its metabolic pathways are of significant interest to researchers in molecular biology, drug development, and diagnostics.

Chemical and Physical Properties

5-Methylcytidine is a white solid with a molecular formula of C₁₀H₁₅N₃O₅ and a molecular weight of 257.24 g/mol . It is soluble in water and polar organic solvents like DMSO and DMF. Detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |
|-----------------------------------|---|-----------|
| CAS Number | 2140-61-6 | |
| Molecular Formula | C ₁₀ H ₁₅ N ₃ O ₅ | |
| Molecular Weight | 257.24 g/mol | |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 212-215 °C (decomposes) | |
| Solubility | Water: 25 mg/mL (clear, colorless), DMF: 10 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | |
| UV Absorption (λ _{max}) | 279 nm | |
| SMILES | <chem>CC1=CN([C@@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)C(=O)N=C1N</chem> | |
| InChI Key | ZAYHVCMSBTRABG-JXOAFINSA-N | |

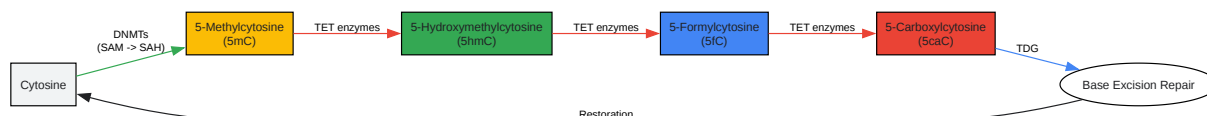
Biological Role and Signaling Pathways

The biological significance of 5-methylcytidine is primarily understood through the lens of DNA and RNA methylation. These processes are dynamic and are regulated by a series of enzymes that add or remove methyl groups, thereby influencing gene expression.

DNA Methylation and Demethylation Cycle:

In DNA, methylation is established and maintained by DNA methyltransferases (DNMTs) which transfer a methyl group from S-adenosylmethionine (SAM) to cytosine. The process can be

reversed through a series of oxidation steps initiated by the Ten-Eleven Translocation (TET) family of enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can then be excised by the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine.



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DNA Methylation and Demethylation Pathway.

RNA Methylation:

In RNA, 5-methylcytidine is introduced post-transcriptionally by RNA methyltransferases, such as those from the NSUN family of enzymes. This modification can influence RNA stability, translation efficiency, and the interaction of RNA with binding proteins. For instance, m5C in mRNA has been shown to protect transcripts from degradation and can recruit specific binding proteins that modulate translation.

Experimental Protocols

1. Synthesis of 5-Methyl-2'-deoxycytidine Phosphoramidite for Oligonucleotide Synthesis

This protocol outlines a general approach for the synthesis of the phosphoramidite building block of 5-methyl-2'-deoxycytidine, which is essential for incorporating this modified nucleoside into synthetic DNA oligonucleotides. The synthesis often starts from a related, commercially available nucleoside like 5-iodo-2'-deoxyuridine.

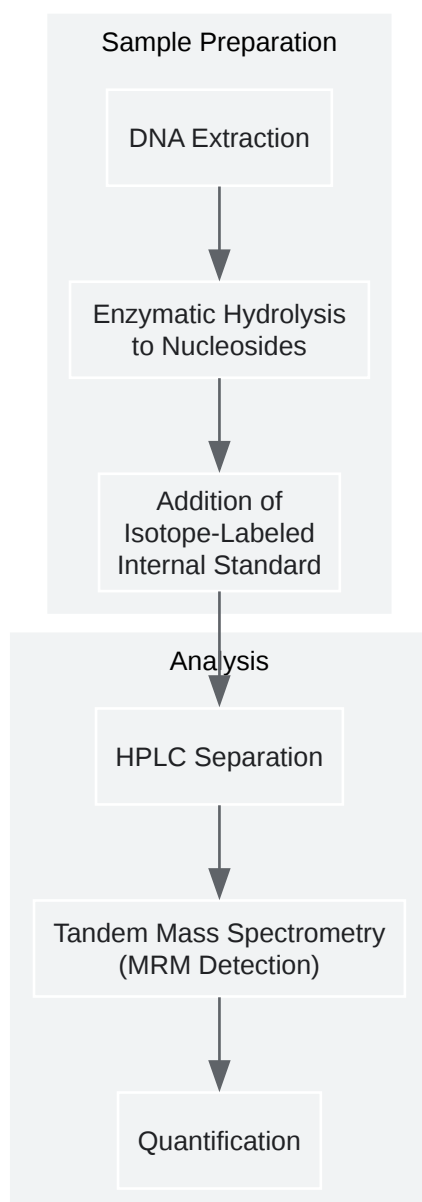
- **Step 1: Introduction of the Methyl Group:** The synthesis can begin with the conversion of 5-iodo-2'-deoxyuridine to 5-methyl-2'-deoxyuridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with a methylating agent.

- **Step 2: Conversion to Cytidine:** The resulting 5-methyl-2'-deoxyuridine is then converted to 5-methyl-2'-deoxycytidine. This typically involves a two-step process: first, the 4-keto group is activated, for example, by treatment with a sulfonating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCI), followed by amination with aqueous ammonia.
- **Step 3: Protection of Functional Groups:** To prepare the phosphoramidite, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group is protected with an acyl group, such as a benzoyl (Bz) or acetyl (Ac) group.
- **Step 4: Phosphitylation:** The final step is the phosphitylation of the 3'-hydroxyl group using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the desired 5-methyl-2'-deoxycytidine phosphoramidite.

2. Quantification of 5-Methylcytidine in DNA by LC-MS/MS

This protocol describes a highly sensitive method for the quantification of 5-methylcytosine in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- **DNA Extraction and Hydrolysis:** Genomic DNA is extracted from cells or tissues using a standard DNA extraction kit. The purified DNA is then enzymatically hydrolyzed to its constituent nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
- **Stable Isotope Labeled Internal Standard:** A known amount of a stable isotope-labeled internal standard, such as [^{13}C , $^{15}\text{N}_2$]-5-methyl-2'-deoxycytidine, is added to the sample to allow for accurate quantification.
- **Chromatographic Separation:** The mixture of nucleosides is separated using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 5-methyl-2'-deoxycytidine and the isotope-labeled internal standard are monitored for quantification.



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Workflow for LC-MS/MS Quantification of 5-Methylcytidine.

Conclusion

5-Methylcytidine is a pivotal molecule in the field of epigenetics and RNA biology. Its presence and dynamic regulation are fundamental to the control of gene expression and cellular function. The methodologies for its synthesis and detection are well-established, enabling detailed investigations into its biological roles. Further research into the complex interplay of 5-

methylcytidine with other epigenetic modifications and its impact on disease states will undoubtedly open new avenues for therapeutic intervention and diagnostics.

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References

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